1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Overview
Description
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is a chalcone derivative characterized by the presence of two thiophene rings connected by a pentadienone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of thiophene-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its conjugated system and electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and functional materials.
Mechanism of Action
The biological activity of 1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is primarily attributed to its α,β-unsaturated ketone structure, which allows it to interact with various biological targets. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis-(3-methyl-2-thienyl)-1,4-pentadien-3-one
- 1,5-Bis-(4-chlorophenyl)-1,4-pentadien-3-one
- 1,5-Bis-(2-furyl)-1,4-pentadien-3-one
Uniqueness
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is unique due to the presence of thiophene rings, which impart distinct electronic properties and reactivity compared to other chalcone derivatives. The thiophene rings enhance the compound’s conjugation and stability, making it suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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